molecular formula C13H11NS B13959706 1,3-Dimethyl[1]benzothieno[2,3-c]pyridine

1,3-Dimethyl[1]benzothieno[2,3-c]pyridine

Cat. No.: B13959706
M. Wt: 213.30 g/mol
InChI Key: NVHCMDGFGBAMIZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl1benzothieno[2,3-c]pyridine is a heterocyclic compound that belongs to the class of benzothienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1,3-Dimethyl1benzothieno[2,3-c]pyridine consists of a benzothiophene ring fused to a pyridine ring, with two methyl groups attached at the 1 and 3 positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl1benzothieno[2,3-c]pyridine can be synthesized through various synthetic routes. One common method involves the cyclization of 2-(3-oxo-4-(phenylsulfanyl)butyl)-1,3-isoindolinediones in the presence of polyphosphoric acid (PPA) and chlorobenzene at 100°C for 3 hours . This process involves the formation of both the benzothiophene and pyridine rings sequentially.

Another method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method is based on the Pictet-Spengler reaction, which is commonly used for the synthesis of tetrahydrobenzothienopyridines.

Industrial Production Methods

Industrial production methods for 1,3-Dimethyl1benzothieno[2,3-c]pyridine are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl1benzothieno[2,3-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridine and tetrahydropyridine derivatives.

    Substitution: Various substituted benzothiophene and pyridine derivatives.

Scientific Research Applications

1,3-Dimethyl1benzothieno[2,3-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl1benzothieno[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For example, as a CYP17 inhibitor, the compound inhibits the activity of cytochrome P450 17a-hydroxylase/C17,20-lyase (CYP17), which is involved in the biosynthesis of androgens . This inhibition leads to reduced androgen production, which is beneficial for the treatment of androgen-dependent prostate cancer.

Comparison with Similar Compounds

1,3-Dimethyl1benzothieno[2,3-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of 1,3-Dimethyl1benzothieno[2,3-c]pyridine lies in its specific substitution pattern and its potential as a CYP17 inhibitor, which distinguishes it from other benzothienopyridine derivatives.

Properties

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

IUPAC Name

1,3-dimethyl-[1]benzothiolo[2,3-c]pyridine

InChI

InChI=1S/C13H11NS/c1-8-7-11-10-5-3-4-6-12(10)15-13(11)9(2)14-8/h3-7H,1-2H3

InChI Key

NVHCMDGFGBAMIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)C)SC3=CC=CC=C32

Origin of Product

United States

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